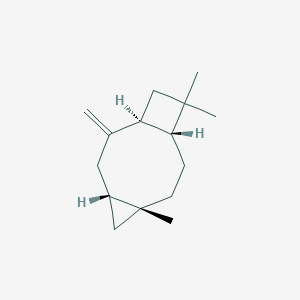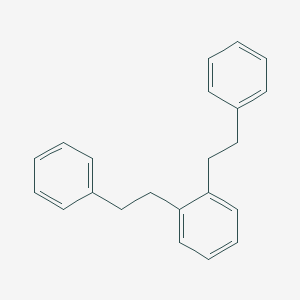
Benzene, 1,2-bis(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2-bis(2-phenylethyl)-, also known as α-phenylethylbenzene, is a colorless liquid with a sweet floral odor. It is commonly used in perfumes, cosmetics, and flavorings. However, it also has scientific research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of benzene, 1,2-bis(2-phenylethyl)- is not well understood. However, it is believed to interact with certain receptors in the brain, such as the dopamine and serotonin receptors. This interaction may lead to changes in neurotransmitter release and ultimately affect behavior.
Effets Biochimiques Et Physiologiques
Benzene, 1,2-bis(2-phenylethyl)- has been shown to have various biochemical and physiological effects. One study found that it increased the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. Another study showed that it had anti-inflammatory effects in vitro, suggesting its potential therapeutic use in inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of benzene, 1,2-bis(2-phenylethyl)- is its unique chemical properties, which make it useful in various scientific research applications. However, its psychoactive effects may also pose a limitation, as it may interfere with experimental outcomes or lead to unwanted side effects.
Orientations Futures
There are several potential future directions for the use of benzene, 1,2-bis(2-phenylethyl)- in scientific research. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, based on its anti-inflammatory effects. Another potential direction is the development of new fluorescent probes for the detection of nitric oxide in living cells, based on its use as a probe in previous studies. Additionally, further research is needed to better understand its mechanism of action and potential psychoactive effects.
Méthodes De Synthèse
Benzene, 1,2-bis(2-phenylethyl)- can be synthesized through the Friedel-Crafts alkylation reaction between benzene and 2-phenylethyl chloride. The reaction is catalyzed by aluminum trichloride, and the product is then purified through distillation.
Applications De Recherche Scientifique
Benzene, 1,2-bis(2-phenylethyl)- has been used in various scientific research applications. One study investigated its potential as a high-performance liquid chromatography (HPLC) stationary phase for the separation of chiral compounds. Another study explored its use as a fluorescent probe for the detection of nitric oxide in living cells.
Propriétés
Numéro CAS |
18888-80-7 |
|---|---|
Nom du produit |
Benzene, 1,2-bis(2-phenylethyl)- |
Formule moléculaire |
C22H22 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1,2-bis(2-phenylethyl)benzene |
InChI |
InChI=1S/C22H22/c1-3-9-19(10-4-1)15-17-21-13-7-8-14-22(21)18-16-20-11-5-2-6-12-20/h1-14H,15-18H2 |
Clé InChI |
AULMDLGQFCRGHF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2CCC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC=CC=C2CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



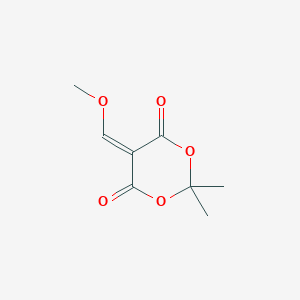
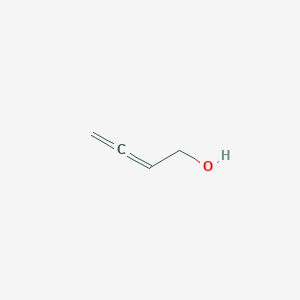
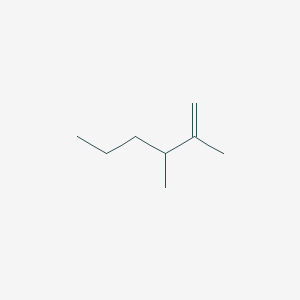
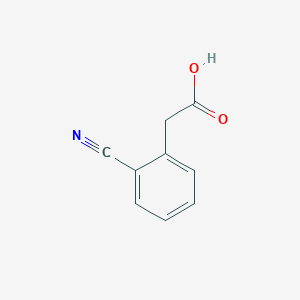
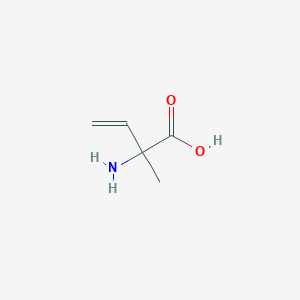
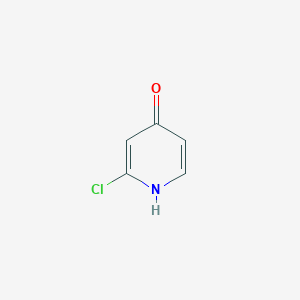
![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)
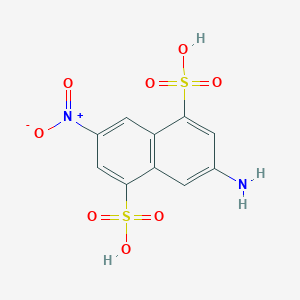
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)

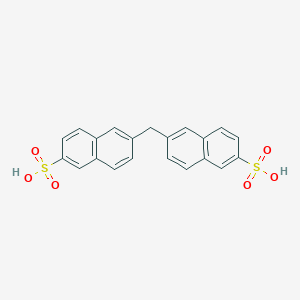
![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)

